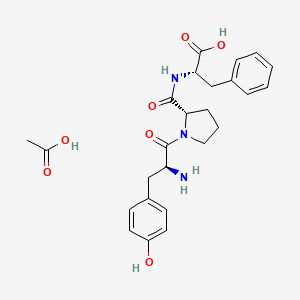
b-Casomorphin (1-3) Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
b-Casomorphin (1-3) Acetate: is a tri-peptide derived from the digestion of β-casein, a protein found in bovine milk. This compound exhibits opioid-like effects due to its ability to bind to opioid receptors in the body . It is part of the larger family of β-casomorphins, which are known for their physiological and pharmacological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of b-Casomorphin (1-3) Acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The final product is purified using techniques like HPLC (high-performance liquid chromatography) to achieve the desired purity levels .
化学反应分析
Types of Reactions: b-Casomorphin (1-3) Acetate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue if present, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if any, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products: The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .
科学研究应用
b-Casomorphin (1-3) Acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating physiological processes through opioid receptor binding.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of functional foods and nutraceuticals aimed at enhancing health and wellness
作用机制
b-Casomorphin (1-3) Acetate exerts its effects by binding to opioid receptors, primarily the μ-receptors, in the body. This binding mimics the action of endogenous opioids, leading to various physiological responses such as pain relief, sedation, and modulation of gastrointestinal motility. The compound’s interaction with these receptors triggers intracellular signaling pathways that result in the observed effects .
相似化合物的比较
β-Casomorphin-5: Another peptide derived from β-casein with similar opioid activity but different amino acid sequence.
β-Casomorphin-7: Known for its prolonged effect and higher abundance in bovine milk.
Gliadorphin: An opioid peptide derived from gluten proteins in cereals.
Uniqueness: b-Casomorphin (1-3) Acetate is unique due to its specific amino acid sequence and the resulting pharmacological profile. It has a distinct binding affinity for opioid receptors compared to other casomorphins and gliadorphins, making it a valuable compound for targeted research and therapeutic applications .
属性
分子式 |
C25H31N3O7 |
|---|---|
分子量 |
485.5 g/mol |
IUPAC 名称 |
acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H27N3O5.C2H4O2/c24-18(13-16-8-10-17(27)11-9-16)22(29)26-12-4-7-20(26)21(28)25-19(23(30)31)14-15-5-2-1-3-6-15;1-2(3)4/h1-3,5-6,8-11,18-20,27H,4,7,12-14,24H2,(H,25,28)(H,30,31);1H3,(H,3,4)/t18-,19-,20-;/m0./s1 |
InChI 键 |
CEVUZMQWYWTFSC-HBSNOMOYSA-N |
手性 SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
规范 SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


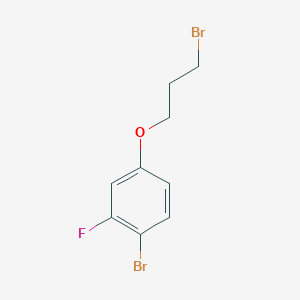
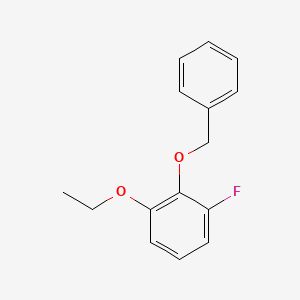
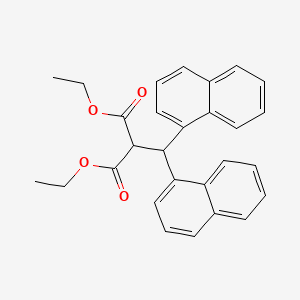
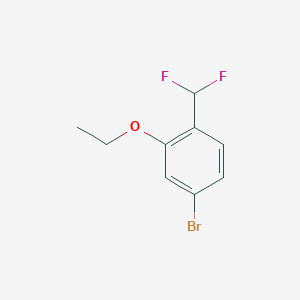



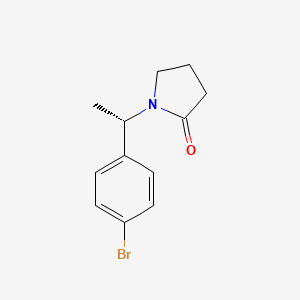
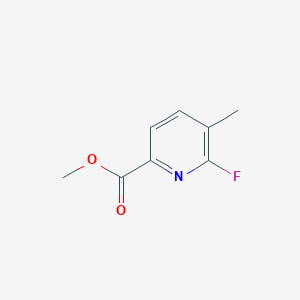
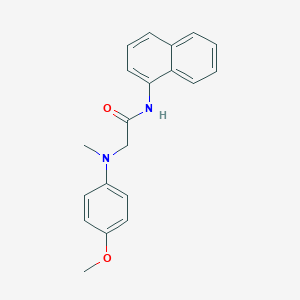
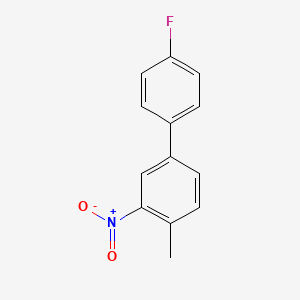
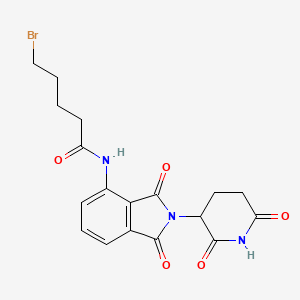
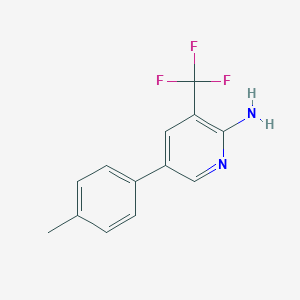
![2-(Methylthio)benzo[b]thiophene-3-carboxylic acid](/img/structure/B14769200.png)
